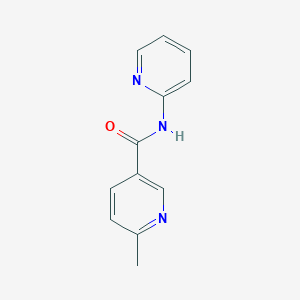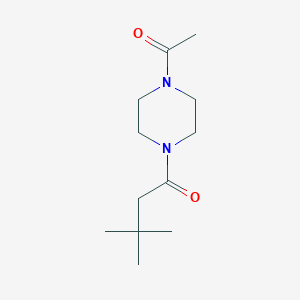![molecular formula C9H9BrN4S B7506659 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)
5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole, also known as BMTT, is a tetrazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole is not fully understood. However, it has been suggested that 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of COX-2. 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has also been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has been reported to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins, which are inflammatory mediators. 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. Furthermore, 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has been reported to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole is its potential therapeutic applications in various diseases, including cancer and inflammation. 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has also been reported to exhibit low toxicity, making it a safe candidate for drug development. However, one of the limitations of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole. One possible direction is the optimization of the synthesis method to improve the yield and purity of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole. Another direction is the investigation of the molecular mechanism of action of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole, which may provide insights into its therapeutic potential. Furthermore, the development of new formulations of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole with improved solubility may enhance its bioavailability and efficacy. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole in preclinical and clinical studies may provide valuable information for its future clinical use.
Métodos De Síntesis
5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole can be synthesized using different methods, including the reaction of 2-bromo-benzyl mercaptan with sodium azide, followed by the reaction with methyl iodide. Another method involves the reaction of 2-bromo-benzyl mercaptan with sodium azide, followed by the reaction with methyl isocyanate. Both methods have been reported to yield 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole with good yields and purity.
Aplicaciones Científicas De Investigación
5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. Furthermore, 5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4S/c1-14-9(11-12-13-14)15-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHFTSXXUCFATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

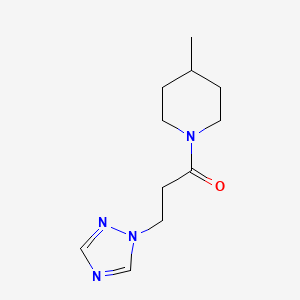



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-3-ol](/img/structure/B7506601.png)

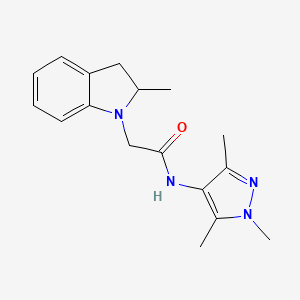

![3-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7506623.png)
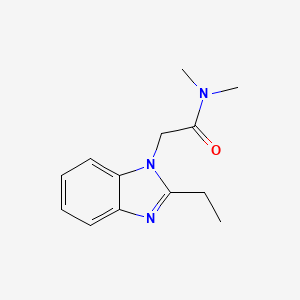
![2-[(4-fluorophenoxy)methyl]-4-methyl-N-[2-(N-methylanilino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B7506640.png)
